molecular formula C20H23NO3S B7548396 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine

3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine

Cat. No. B7548396
M. Wt: 357.5 g/mol
InChI Key: JEBILPAZWOMIAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine, also known as PTAS, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. PTAS belongs to the class of azetidine compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in the body, as well as inhibit the growth and proliferation of cancer cells. 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine in lab experiments is its wide range of biological activities, which make it a versatile compound for studying various diseases and conditions. However, one limitation of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine is its relatively complex synthesis method, which may limit its availability for use in research.

Future Directions

There are several potential future directions for research on 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anticancer agent. Further research is also needed to fully understand the mechanism of action of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine and its potential applications in other areas of medicine.

Synthesis Methods

The synthesis of 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine involves the reaction of 2-(phenylmethoxy)-5,6,7,8-tetrahydronaphthalen-1-ol with sulfonyl chloride in the presence of a base. The resulting product is then treated with sodium azide to form 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine.

Scientific Research Applications

3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-Phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-phenylmethoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3S/c22-25(23,20-11-10-17-8-4-5-9-18(17)12-20)21-13-19(14-21)24-15-16-6-2-1-3-7-16/h1-3,6-7,10-12,19H,4-5,8-9,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBILPAZWOMIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidine

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